molecular formula C21H23N3O B15188857 1H-Pyrazole-4-carboxamide, N-(1,1-dimethylethyl)-1,3-diphenyl-5-methyl- CAS No. 125103-44-8

1H-Pyrazole-4-carboxamide, N-(1,1-dimethylethyl)-1,3-diphenyl-5-methyl-

Cat. No.: B15188857
CAS No.: 125103-44-8
M. Wt: 333.4 g/mol
InChI Key: CULOASACBZHKKR-UHFFFAOYSA-N
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Description

1H-Pyrazole-4-carboxamide, N-(1,1-dimethylethyl)-1,3-diphenyl-5-methyl- is a heterocyclic compound with a pyrazole core. This compound is of significant interest due to its diverse applications in various fields such as chemistry, biology, medicine, and industry. Its unique structure, featuring a pyrazole ring substituted with carboxamide, dimethylethyl, diphenyl, and methyl groups, contributes to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 1H-Pyrazole-4-carboxamide, N-(1,1-dimethylethyl)-1,3-diphenyl-5-methyl- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of 1-alkyl-N-Boc-5-formylpyrazol-4-amines with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides . Cyclocondensation of these derivatives with various reagents such as chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate leads to the formation of the desired pyrazole derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1H-Pyrazole-4-carboxamide, N-(1,1-dimethylethyl)-1,3-diphenyl-5-methyl- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction may produce pyrazole derivatives with reduced functional groups.

Scientific Research Applications

1H-Pyrazole-4-carboxamide, N-(1,1-dimethylethyl)-1,3-diphenyl-5-methyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrazole-4-carboxamide, N-(1,1-dimethylethyl)-1,3-diphenyl-5-methyl- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of enzymes such as Janus kinase or cyclin-dependent kinase, thereby modulating cellular signaling pathways . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

1H-Pyrazole-4-carboxamide, N-(1,1-dimethylethyl)-1,3-diphenyl-5-methyl- can be compared with other similar compounds, such as:

The uniqueness of 1H-Pyrazole-4-carboxamide, N-(1,1-dimethylethyl)-1,3-diphenyl-5-methyl- lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.

Properties

CAS No.

125103-44-8

Molecular Formula

C21H23N3O

Molecular Weight

333.4 g/mol

IUPAC Name

N-tert-butyl-5-methyl-1,3-diphenylpyrazole-4-carboxamide

InChI

InChI=1S/C21H23N3O/c1-15-18(20(25)22-21(2,3)4)19(16-11-7-5-8-12-16)23-24(15)17-13-9-6-10-14-17/h5-14H,1-4H3,(H,22,25)

InChI Key

CULOASACBZHKKR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC(C)(C)C

Origin of Product

United States

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